Lead tetroxide

Overview

Description

Lead Tetroxide, commonly known as red lead, is a bright red or orange crystalline or amorphous pigment. It has been used since antiquity in various applications, particularly in paints.

Synthesis Analysis

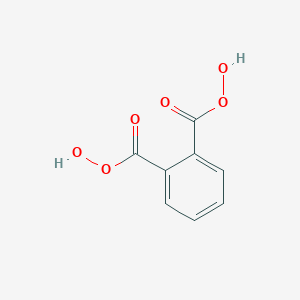

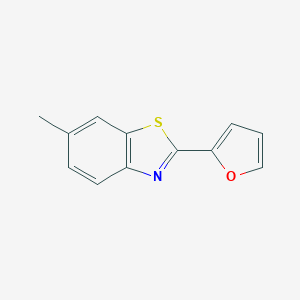

Lead Tetroxide can be synthesized via several methods. One method involves treating metal-free phthalocyanines with lead acetate in n-pentanol to prepare lead complexes, which can indirectly relate to the synthesis of Lead Tetroxide (Bian et al., 2004). Another synthesis method has been explored through solid-state techniques using lead oxide halides (Porter & Halasyamani, 2003).

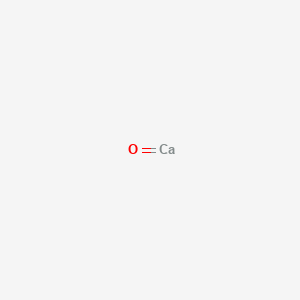

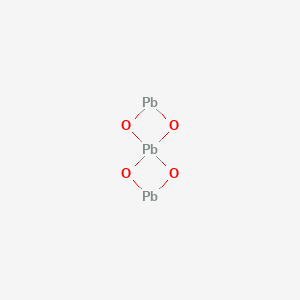

Molecular Structure Analysis

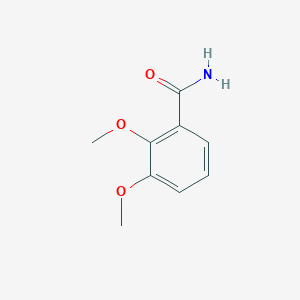

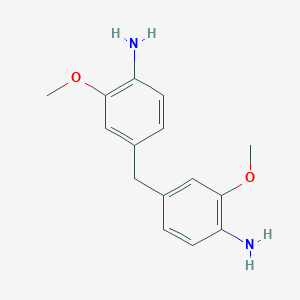

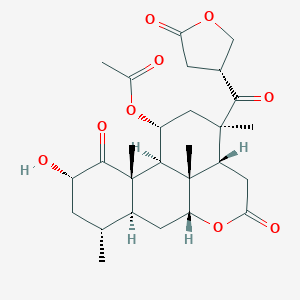

The molecular structure of Lead Tetroxide-related compounds can be complex. For instance, the molecular structure of a lead(II) complex has been determined by single-crystal X-ray diffraction, showing a nonplanar structure (Bian et al., 2004).

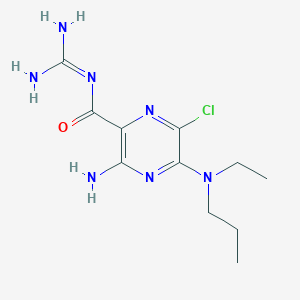

Chemical Reactions and Properties

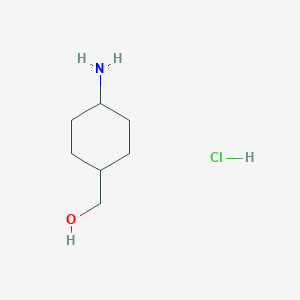

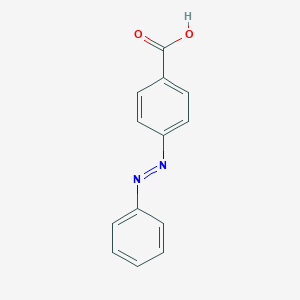

Lead Tetroxide undergoes several chemical reactions. It can interact with various organic and inorganic substances, forming different compounds. For example, lead(II) compounds have been synthesized with various ligands, indicating diverse reactivity and bonding properties (Mahmoudi et al., 2016).

Physical Properties Analysis

The physical properties of Lead Tetroxide are characterized by its bright red or orange color, high density, and opacity. These properties have made it a valuable pigment in paints and coatings.

Chemical Properties Analysis

Chemically, Lead Tetroxide is a lead(II) oxide compound. It shows various oxidation states and forms complexes with different ligands, indicating a versatile chemistry. Studies have shown its ability to form complex structures and participate in various reactions, such as in the formation of lead(II)-azido coordination compounds (Hanifehpour et al., 2015).

Scientific Research Applications

LPG Sensing

- Scientific Field : Materials Science and Electronics .

- Application Summary : Lead tetroxide is used in the creation of a ternary composite with polyaniline and vanadium pentoxide for Liquefied Petroleum Gas (LPG) sensing .

- Methods of Application : The samples are synthesized by in situ polymerization technique. The composites are characterized using Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscope (SEM) studies .

- Results : The PV3 ternary composite (PANI/ V2O5 + Pb3O4 —30%) has shown an enhanced conductivity compared to pristine PANI and other ternary composites. This composite has shown a better sensitivity of 97.05% at 25,000 PPMv level. Along with this, the PV3 ternary composite has depicted an appreciable response time of 29.15 s and a recovery time of 35.26 s .

Detection of Lead Ions in Water

- Scientific Field : Environmental Science .

- Application Summary : Lead tetroxide is used in the detection of lead ions in water .

- Methods of Application : Manganese tetroxide nanoparticles are synthesized for solid phase extraction of lead, and combined with inductively coupled plasma mass spectrometry to determine lead content in vegetables .

- Results : The extraction column has good stability in a weakly acidic environment and can be reused 60 times. The detection limit was 4 ng/L .

Pigment Production

- Scientific Field : Industrial Chemistry .

- Application Summary : Lead tetroxide, also known as red lead or minium, is used as a pigment due to its bright red or orange color .

- Methods of Application : It is typically produced by calcination of lead (II) oxide (PbO; also called litharge) in air at about 450–480 °C .

- Results : The resulting material is a vivid orange solid that is used in the manufacture of batteries, and rustproof primer paints .

Battery Manufacturing

Safety And Hazards

properties

IUPAC Name |

1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFOQHDPRMAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O1[Pb]O[Pb]12O[Pb]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb3O4, O4Pb3 | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lead(II,IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |

| Record name | Lead tetraoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.1 g/cm³ | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Lead tetroxide | |

CAS RN |

1314-41-6 | |

| Record name | Orange lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.